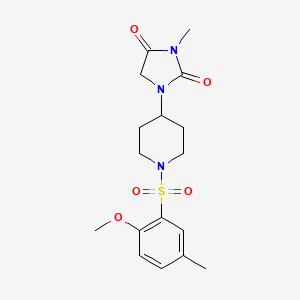

![molecular formula C19H21ClFN3O3S B2613946 3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690647-33-7](/img/structure/B2613946.png)

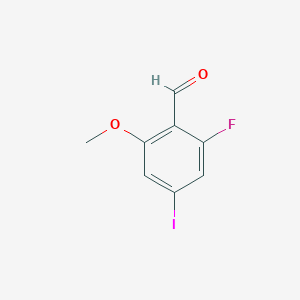

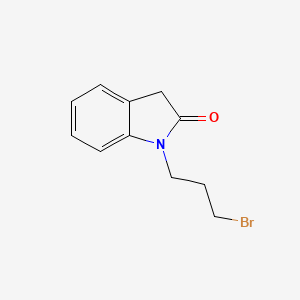

3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide” is a chemical compound with the molecular formula C19H21ClFN3O3S. It has an average mass of 425.905 Da and a monoisotopic mass of 425.097626 Da .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including reactions at the benzylic position . These can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the conditions and reagents used.Scientific Research Applications

Carbonic Anhydrase Inhibitors

One of the primary applications of sulfonamide derivatives, including those similar to the compound , is as inhibitors of carbonic anhydrase (CA) isozymes. These enzymes play crucial roles in physiological processes such as respiration, carbon dioxide transport, and pH homeostasis. Inhibitors of CA isozymes have therapeutic potential in treating conditions like glaucoma, epilepsy, obesity, and cancer due to their involvement in these diseases.

Antitumor Agents : Sulfonamide derivatives have been synthesized as inhibitors of the transmembrane tumor-associated enzymes CA IX and XII. These inhibitors show potential for various pharmacologic applications, especially as antitumor agents (Congiu et al., 2015).

Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against CA IX, a validated drug target for anticancer agents. These inhibitors offer a basis for further medicinal/pharmacologic studies aimed at cancer treatment (Lolak et al., 2019).

Cognitive Enhancing Properties

Another significant application of sulfonamide derivatives is in enhancing cognitive functions. Specific compounds have been identified to possess cognitive enhancing properties through mechanisms such as increasing extracellular acetylcholine levels, which could be beneficial in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia.

- 5-HT6 Receptor Antagonism : Certain sulfonamide derivatives act as potent and selective antagonists of the 5-HT6 receptor, demonstrating cognitive enhancing properties in aged rat models. This suggests potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Anticonvulsant Action

Sulfonamide derivatives also exhibit anticonvulsant activity, making them candidates for developing new treatments for epilepsy. The inhibition of specific CA isoforms involved in epileptogenesis by these compounds underlies their anticonvulsant effects.

- Anticonvulsant Activity : Novel benzenesulfonamide derivatives have shown effective seizure protection in animal models, indicating their potential as anticonvulsant agents. Some derivatives displayed long durations of action and were nontoxic in subacute toxicity studies (Mishra et al., 2017).

properties

IUPAC Name |

3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3S/c1-23-8-10-24(11-9-23)19(25)15-4-2-14(3-5-15)13-22-28(26,27)16-6-7-18(21)17(20)12-16/h2-7,12,22H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJGAQPGBAMTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329490 |

Source

|

| Record name | 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

59.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

CAS RN |

690647-33-7 |

Source

|

| Record name | 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)

![Tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2613867.png)